N-Benzyl-N-(prop-1-en-1-yl)acetamide
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Overview
Description
N-Benzyl-N-(prop-1-en-1-yl)acetamide is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzyl group, a prop-1-en-1-yl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N-(prop-1-en-1-yl)acetamide can be synthesized through the reaction of benzenemethanamine (benzylamine) with acetic anhydride and N-propylidene. The reaction typically involves the following steps:
Formation of N-propylidene-benzenemethanamine: Benzylamine reacts with propionaldehyde to form N-propylidene-benzenemethanamine.
Acetylation: The N-propylidene-benzenemethanamine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(prop-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols or amines.
Scientific Research Applications
N-Benzyl-N-(prop-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but differs in the position of the double bond.
N-Benzyl-N-methylethanolamine: Another related compound with a different functional group.
Uniqueness
N-Benzyl-N-(prop-1-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-prop-1-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3/b9-3+ |
InChI Key |
CVUTWKVGETWPRT-YCRREMRBSA-N |
Isomeric SMILES |
C/C=C/N(CC1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC=CN(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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